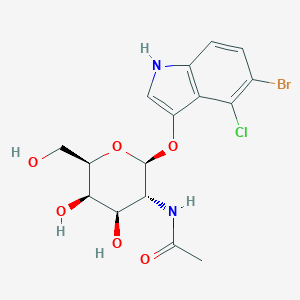

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, also known as X-GalNAc, is an indolyl carbohydrate . It is the N-acetyl-β-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively .

Molecular Structure Analysis

The empirical formula of this compound is C16H18BrClN2O6 . Its molecular weight is 449.68 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

This compound is a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

The compound has a melting point of ≥220 °C . It is typically stored at a temperature of −20°C .Wissenschaftliche Forschungsanwendungen

Chromogenic Compound

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is a chromogenic compound . Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds . They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Blue-White Screening

One of the primary applications of X-Galactosaminide is in blue-white screening . This technique is used to detect functional β-galactosidase, which is often used as a reporter gene in molecular biology experiments .

Histochemical Detection

X-Galactosaminide is used for histochemical detection of β-galactosidase activity in fixed tissues . This allows researchers to visualize the location and activity of this enzyme within a tissue sample .

X-gal Overlay Assay

Another application of X-Galactosaminide is in the X-gal overlay assay . This is a technique used to detect the activity of β-galactosidase on agar plates .

Substrate for β-Galactosidase

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is a substrate for β-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

Histochemistry and Bacteriology

This compound is used to detect the activity of β-galactosidase in histochemistry and bacteriology . This is particularly useful in the study of bacterial physiology and in the identification of bacterial species .

Wirkmechanismus

Target of Action

The primary target of X-Galactosaminide is the enzyme beta-galactosidase . This enzyme is responsible for cleaving the glycosidic bond in lactose and other beta-galactosides .

Mode of Action

X-Galactosaminide acts as a substrate for beta-galactosidase . When the enzyme cleaves the glycosidic bond in X-Galactosaminide, it results in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole , which immediately dimerises to give an intensely blue product .

Biochemical Pathways

The cleavage of X-Galactosaminide by beta-galactosidase is a part of the lactose metabolism pathway . The blue product formed as a result of this reaction is often used as an indicator of the presence and activity of beta-galactosidase .

Pharmacokinetics

It’s important to note that X-Galactosaminide is primarily used in laboratory settings for histochemistry and bacteriology, rather than in a clinical context .

Result of Action

The cleavage of X-Galactosaminide by beta-galactosidase and the subsequent formation of a blue product allows for the visualization of the enzyme’s activity . This can be particularly useful in molecular biology experiments, such as blue-white screening in cloning .

Action Environment

The action of X-Galactosaminide can be influenced by various environmental factors. For instance, the activity of beta-galactosidase, and thus the effectiveness of X-Galactosaminide as a substrate, can be affected by factors such as pH and temperature. Additionally, the compound should be stored at a temperature of -20°C to maintain its stability .

Zukünftige Richtungen

The compound is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is also used to detect the activity of beta-galactosidase in histochemistry and bacteriology . Its future directions could involve further applications in these areas.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-LMXXTMHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)